REACTION_CXSMILES
|
O[CH2:2][CH:3]1C(CO)CC=CC1.Cl[C:12]1C=CC=C(C(OO)=O)[CH:13]=1.[OH:22][CH2:23][CH:24]1[CH:29]([CH2:30][OH:31])[CH2:28][CH:27]2[O:32][CH:26]2[CH2:25]1.C(=O)([O-])[O-].[Na+].[Na+].C(O)(=O)CC.C(OC=C)(=O)C>C1(C)C=CC=CC=1>[CH:2]([O:22][CH2:23][CH:24]1[CH:29]([CH2:30][O:31][CH:12]=[CH2:13])[CH2:28][CH:27]2[O:32][CH:26]2[CH2:25]1)=[CH2:3] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1CC=CCC1CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
4,5-di(hydroxymethyl)cyclohexene oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1CC2C(CC1CO)O2
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [Ir(cod)Cl]2
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
4,5-di(hydroxymethyl)cyclohexene oxide
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
OCC1CC2C(CC1CO)O2
|
Name
|
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Maintaining the temperature of the reaction mixture
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
|
CUSTOM
|
Details
|
fifteen minutes
|
Type
|
CUSTOM
|
Details
|
at 95° C
|
Type
|
ADDITION
|
Details
|
After the completion of dropwise addition
|
Type
|
CUSTOM
|
Details
|
As the result of gas chromatography analysis of the mixture, it
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)OCC1CC2C(CC1COC=C)O2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |